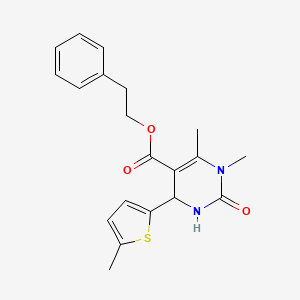
2-Phenylethyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenylethyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-Phenylethyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical formula for the compound is C18H23N5O2 with a molecular weight of approximately 341.4075 g/mol . The structural features include a tetrahydropyrimidine ring substituted with phenylethyl and methylthiophen groups, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds within the tetrahydropyrimidine class exhibit various biological activities including:
- Antimicrobial Activity : Some studies have demonstrated that similar compounds possess significant antimicrobial properties against various pathogens.
- Antitumor Activity : Certain derivatives have shown potential in inhibiting tumor cell growth and proliferation.
- Cytotoxic Effects : Evaluations of cytotoxicity reveal that some related compounds can induce apoptosis in cancer cells.
Antimicrobial Activity
A study investigating the antimicrobial effects of related tetrahydropyrimidines found that these compounds exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through disk diffusion methods. For instance, compounds similar to the target compound showed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 15.62 µg/mL to 62.5 µg/mL .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 |
| Compound B | Escherichia coli | 31.25 |
Antitumor Activity
In vitro studies have reported that certain tetrahydropyrimidine derivatives exhibit selective cytotoxicity towards various human tumor cell lines including HepG2 and NCI-H661. The structure–activity relationship (SAR) analysis indicated that modifications in substituents significantly influenced their efficacy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 10 |
| Compound B | NCI-H661 | 15 |
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Synthesis : Compounds may disrupt DNA replication processes in rapidly dividing cells.
Case Studies
Several case studies highlight the potential therapeutic applications of related compounds:
-
Case Study on Antimicrobial Efficacy :
- Researchers evaluated a series of tetrahydropyrimidines for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results showed a significant reduction in biofilm biomass at concentrations as low as 10 µM .
-
Case Study on Antitumor Activity :
- A study focused on a derivative similar to the target compound demonstrated a dose-dependent decrease in tumor size in xenograft models, suggesting promising antitumor activity with minimal side effects.
Properties
Molecular Formula |
C20H22N2O3S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-phenylethyl 3,4-dimethyl-6-(5-methylthiophen-2-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H22N2O3S/c1-13-9-10-16(26-13)18-17(14(2)22(3)20(24)21-18)19(23)25-12-11-15-7-5-4-6-8-15/h4-10,18H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
TYWHDHAGOMVDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(N(C(=O)N2)C)C)C(=O)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















